molecular formula C11H10N2O3 B12875381 (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B12875381
M. Wt: 218.21 g/mol
InChI Key: NQFUGCKNXNBJNF-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound, (5Z)-5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione , systematically encodes its structural features:

  • Parent hydantoin core : A five-membered heterocyclic ring (imidazolidine-2,4-dione) with two ketone groups at positions 2 and 4.
  • Substituent : A 3-methoxybenzylidene group (-CH=C6H4-3-OCH3) at position 5 of the hydantoin ring.
  • Stereodescriptor : The (5Z) designation specifies the Z (zusammen) configuration of the exocyclic double bond between the hydantoin core and the aryl group.

Molecular formula : $$ C{11}H{10}N{2}O{3} $$ , with a molar mass of 218.21 g/mol . Key identifiers include:

  • Canonical SMILES : COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2
  • InChIKey : NQFUGCKNXNBJNF-TWGQIWQCSA-N

This nomenclature distinguishes it from isomers such as (5E)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione , where the substituents on the double bond adopt the E configuration.

Molecular Geometry and Conformational Analysis

The molecule’s geometry arises from three structural elements:

  • Hydantoin ring : Adopts a nearly planar conformation due to conjugation between the carbonyl groups (C=O) and the ring’s nitrogen atoms.
  • Exocyclic double bond : The $$ sp^2 $$-hybridized C5 atom connects the hydantoin core to the 3-methoxyphenyl group, enforcing rigidity.
  • Z configuration : The higher-priority groups (hydantoin ring and 3-methoxyphenyl) reside on the same side of the double bond .

Conformational constraints :

  • Restricted rotation about the C5=C bond locks the 3-methoxyphenyl group in a fixed orientation relative to the hydantoin plane.
  • Intramolecular interactions, such as van der Waals forces between the phenyl ring and hydantoin oxygen atoms, stabilize the Z conformation.

Computational models predict a dihedral angle of 0–10° between the hydantoin ring and the aryl plane, minimizing steric clashes .

Comparative Analysis with (5E)-Isomer and Other Geometric Isomers

Geometric isomerism profoundly influences physicochemical properties:

Property (5Z)-Isomer (5E)-Isomer
Dipole moment Higher (polar groups aligned) Lower (dipoles opposed)
Solubility Moderate in DMSO Lower in polar solvents
λmax (UV-Vis) 280–290 nm 270–275 nm

Substituent position effects :

  • 3-Methoxy vs. 4-methoxy : The meta-substituted derivative (this compound) exhibits reduced symmetry compared to para-substituted analogs like 5-(p-methoxybenzylidene)hydantoin , altering crystal packing and intermolecular interactions.
  • Chlorophenyl analogs : Introducing electron-withdrawing groups (e.g., 3-chlorophenyl in CID 6435563 ) redshifts absorption maxima by 10–15 nm due to enhanced conjugation.

Crystallographic Characterization of Hydantoin Core

X-ray diffraction data for related hydantoins reveal:

  • Planarity : The hydantoin ring deviates <0.1 Å from planarity, with bond lengths of 1.22 Å (C=O) and 1.38 Å (C-N) .
  • Hydrogen bonding : N-H···O=C interactions form infinite chains in the crystal lattice, as seen in 3-benzyl-5,5-dimethylhydantoin (CCDC 1004822) .
  • Packing motifs : The 3-methoxy group’s meta position disrupts symmetry, favoring monoclinic or triclinic crystal systems over orthorhombic .

Key crystallographic parameters (inferred from analogs):

  • Space group : $$ P2_1/c $$
  • Unit cell dimensions : $$ a = 8.5 \, \text{Å}, b = 12.3 \, \text{Å}, c = 10.1 \, \text{Å}, \beta = 102^\circ $$
  • Z’ : 1 (one molecule per asymmetric unit)

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(5Z)-5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6-

InChI Key

NQFUGCKNXNBJNF-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-Methoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 3-methoxybenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-[1-(3-Methoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3-Methoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione exhibit potent anticancer activity. A study synthesized several derivatives and evaluated their effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutics like sorafenib and doxorubicin, indicating their potential as effective anticancer agents .

Diabetes Management

Another significant application is in the management of type 2 diabetes. Compounds derived from this compound have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. In vitro studies showed that specific derivatives effectively lowered blood glucose levels in diabetic models, suggesting their potential role as therapeutic agents in diabetes management .

Vascular Endothelial Growth Factor Receptor Inhibition

The compound has also been studied for its inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. Derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 activity, showing promising results that could lead to new cancer therapies targeting angiogenesis .

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer properties of synthesized derivatives against HepG2 and MCF-7 cell lines. The most potent derivative showed an IC50 value significantly lower than that of sorafenib, demonstrating its potential as a superior alternative in cancer treatment .

Case Study 2: PTP1B Inhibition and Anti-Hyperglycemic Effects

In another study focusing on diabetes, several derivatives were tested for PTP1B inhibitory activity. Compounds exhibited IC50 values indicating strong inhibition compared to controls. Furthermore, in vivo studies confirmed significant reductions in blood glucose levels, supporting their potential use as anti-diabetic agents .

Comparative Data Table

Property/ActivityCompound DerivativeIC50 (µM)Reference
Anticancer activity (HepG2)7f6.19
Anticancer activity (MCF-7)7e5.47
PTP1B inhibitionCompound 137.31
Blood glucose reductionCompound 16-

Mechanism of Action

The mechanism of action of 5-[1-(3-Methoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

2.1.1 Substituent Position Effects
  • (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione (Compound 1 in ):

    • Replacing the 3-methoxy group with a 4-hydroxy substituent leads to significant NMR differences. A downfield shift of +7.6 ppm at C-6 in the 3-methoxy derivative suggests distinct electronic environments due to the substituent’s position and hydrogen-bonding capacity .
    • The 4-hydroxy analog exhibits moderate antiproliferative activity against HeLa cells (IC₅₀ = 45 µM) and antimicrobial effects, while the 3-methoxy derivative’s bioactivity remains less documented .
  • (5Z)-5-(4-Dimethylaminobenzylidene)imidazolidine-2,4-dione (): The electron-donating dimethylamino group at the para position enhances antidepressant activity (ED₅₀ = 17–42 mg/kg in mice) by influencing neurotransmitter systems. In contrast, the 3-methoxy derivative’s meta-substitution may limit such interactions .
2.1.2 Core Heterocycle Modifications
  • Thiazolidine-2,4-dione Analogs :

    • Replacing the imidazolidine core with a thiazolidine ring (sulfur instead of nitrogen at position 1) alters biological targets. For example, 5-(3-methoxybenzylidene)thiazolidine-2,4-dione acts as a protein tyrosine phosphatase 1B (PTP1B) inhibitor (IC₅₀ = 8.2 µM), relevant for diabetes treatment, while imidazolidine derivatives are less explored in this context .
    • Thiazolidinediones also show superior lipid peroxidation inhibition (up to 84.2%) compared to imidazolidine derivatives, likely due to enhanced radical scavenging from the sulfur atom .
  • Benzimidazole-Hydantoin Hybrids ():

    • Hybrids like (5Z)-5-[3-(1H-benzimidazol-2-ylmethoxy)benzylidene]thiazolidine-2,4-dione exhibit potent antidiabetic effects via PPARγ activation (2.5-fold mRNA upregulation), highlighting how hybrid scaffolds outperform simple hydantoins .

Electronic and Physical Property Comparisons

  • UV Absorption :
    • Benzylidene imidazolidines with extended conjugation (e.g., (Z)-5-(3-phenylallylidene) derivatives) show bathochromic shifts (~350 nm) compared to the target compound, making them suitable as UV filters .
  • NMR Shifts :
    • The 3-methoxy substituent induces upfield shifts in C-2 (−2.1 ppm) and C-4 (+1.7 ppm) of the imidazolidine core compared to the 4-hydroxy analog, reflecting altered electron density .
  • Physicochemical Properties :
    • Imidazolidine derivatives generally exhibit higher polarity (e.g., logP ~1.5) than thiazolidinediones (logP ~2.0), affecting bioavailability .

Functional Group Impact on Drug Design

  • Methoxy vs. Hydroxy Groups: The 3-methoxy group enhances metabolic stability compared to 4-hydroxy analogs, which may undergo glucuronidation.
  • Heterocycle Core :
    • Imidazolidines are less explored than thiazolidinediones in diabetes research but offer a nitrogen-rich scaffold for metal coordination, useful in catalysis or chelation therapy .

Biological Activity

(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3-methoxybenzaldehyde with imidazolidine-2,4-dione under acidic conditions. The reaction can be optimized through various solvents and catalysts to improve yield and purity.

Key Steps in Synthesis:

  • Condensation Reaction : Mixing 3-methoxybenzaldehyde with imidazolidine-2,4-dione in a suitable solvent.
  • Purification : Crystallization from ethanol or another solvent to obtain pure product.
  • Characterization : Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa15.1
MDA-MB-36112.7
K56214.9

The compound exhibited selective cytotoxicity, indicating its potential as a lead compound for cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. Studies have reported that it inhibits the production of pro-inflammatory cytokines and reduces edema in animal models.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of NF-kB : It may inhibit the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
  • Apoptosis Induction : The compound can induce apoptosis in cancer cells via intrinsic and extrinsic pathways.

Case Studies

  • Study on HeLa Cells : A study conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and cell death.
  • Animal Model for Inflammation : In an animal model of paw edema induced by carrageenan, administration of the compound significantly reduced swelling compared to control groups, suggesting effective anti-inflammatory action.

Q & A

Q. Q1. What synthetic routes are reported for (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione, and how can stereoselectivity be ensured?

The compound can be synthesized via Knoevenagel condensation between imidazolidine-2,4-dione and 3-methoxybenzaldehyde. To ensure Z-configuration stereoselectivity:

  • Use a catalytic base (e.g., piperidine or K2CO3) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux .
  • Monitor reaction progress with TLC or HPLC. Recrystallization from methanol or ethanol enhances purity and stabilizes the Z-isomer .
  • Confirm stereochemistry via <sup>1</sup>H-NMR (olefinic proton coupling constants: J ≈ 12–14 Hz for Z-isomer) and X-ray crystallography .

Q. Q2. Which spectroscopic methods are critical for characterizing this compound?

  • <sup>1</sup>H/</sup>13</sup>C-NMR : Key for identifying the methoxy group (δ ~3.8 ppm), imidazolidine-dione ring protons (δ ~10–12 ppm), and Z-configuration via coupling patterns .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750–1700 cm<sup>−1</sup>) and C=N bonds (~1650 cm<sup>−1</sup>) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H9N2O3 at m/z 217.06) .

Advanced Synthesis & Mechanistic Insights

Q. Q3. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Use density functional theory (DFT) to model transition states and predict regioselectivity. For example, calculate activation energies for Z vs. E isomers to identify solvent/base combinations favoring the Z-configuration .
  • Apply machine learning to analyze reaction databases (e.g., Reaxys) for analogous reactions, optimizing parameters like temperature, solvent polarity, and catalyst loading .

Q. Q4. What strategies resolve low yields in the final recrystallization step?

  • Solvent Screening : Test mixed solvents (e.g., DMF/water or methanol/ethyl acetate) to improve solubility differences between product and impurities .
  • Additive Use : Introduce nucleation agents (e.g., seed crystals) or anti-solvents (e.g., hexane) to enhance crystal growth .
  • Purity Assessment : Quantify impurities via HPLC-MS and adjust reaction stoichiometry or purification protocols .

Biological Activity & Experimental Design

Q. Q5. How can researchers design assays to evaluate the compound’s antimicrobial activity?

  • In vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to assess bactericidal vs. bacteriostatic effects .

Q. Q6. What factors might explain contradictory cytotoxicity data across studies?

  • Purity Variability : Impurities >5% (e.g., unreacted aldehydes) can skew results. Validate purity via HPLC before testing .
  • Cell Line Sensitivity : Use multiple cell lines (e.g., HeLa, MCF-7) and standardize culture conditions (e.g., passage number, serum concentration) .
  • Apoptosis vs. Necrosis : Differentiate via flow cytometry (Annexin V/PI staining) to clarify mode of action .

Data Analysis & Computational Modeling

Q. Q7. How can molecular docking predict binding interactions with biological targets?

  • Target Selection : Prioritize enzymes like COX-2 or PPAR-γ, which have known interactions with imidazolidinediones .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimized geometry via Gaussian) and receptor (PDB: 1KVO for PPAR-γ) .
  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. Q8. What statistical approaches resolve variability in spectroscopic data?

  • Multivariate Analysis : Apply PCA or PLS to NMR/IR datasets to identify outlier samples or instrumental drift .
  • Error Propagation Models : Quantify uncertainty in purity assessments (e.g., ±2% for HPLC) when calculating IC50 values .

Safety & Handling

Q. Q9. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N2) to prevent degradation .

Advanced Methodological Challenges

Q. Q10. How can researchers validate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours .
  • Plasma Stability : Mix with human plasma (37°C, 5% CO2) and quantify parent compound loss over time .
  • Metabolite ID : Use LC-QTOF-MS to identify oxidation products (e.g., sulfoxides) or hydrolyzed derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.